molecular formula C23H20N4O2 B2464625 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 315248-09-0

3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Cat. No.: B2464625
CAS No.: 315248-09-0
M. Wt: 384.439
InChI Key: JFBWPOHFKZTWOX-PCLIKHOPSA-N
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Description

Imidazole is a planar five-membered ring compound that is crucial in biologically active compounds. The diphenyl-1H-imidazol molecule is a derivative of imidazole, where two phenyl groups are attached to the imidazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you mentioned seems to be a complex organic compound that contains these structures.


Chemical Reactions Analysis

Imidazole and its derivatives are involved in a variety of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The specific reactions that “3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide” undergoes are not known without further information.

Scientific Research Applications

  • Electronic and Steric Effects in Imidazole Ligands : A study by Eseola et al. (2010) synthesized a series of new imidazole-based heterocycles, including variants of the compound , to evaluate the electronic and steric effects of 1-, 2- and 4,5-imidazole substituents on N-donor strengths. The study aimed to enhance understanding of azole-containing bio-macromolecular species and reactions.

  • Antioxidant and Anticancer Activity : A 2020 study by Tumosienė et al. investigated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the compound , for their antioxidant and anticancer activities. The compounds showed significant antioxidant activity and cytotoxicity against certain cancer cell lines.

  • Synthesis and Properties of Organosoluble Polyimides : In 2018, Rafiee and Mohagheghnezhad synthesized a novel aromatic diamine containing imidazole, furan, and benzamide units, which was then used to create novel polyimides. These polymers demonstrated good thermal stability and solubility, and potential for dye adsorption.

  • Synthesis and Antimicrobial Properties : A study by Tomi et al. (2016) synthesized novel imidazole derivatives and evaluated their antimicrobial properties. They found that these compounds exhibited moderate to potent antimicrobial activity.

  • Binding Interaction of Imidazole with ZnO Nanomaterials : Research by Jayabharathi et al. (2015) explored the binding interactions of an imidazole derivative with ZnO nanocrystals. This study is significant for understanding the interactions of nanomaterials with bioactive molecules.

  • Fluorescent Detection and Determination of Cu(II) : A 2020 study by Suresh et al. used an imidazole furan conjugate as a chemosensor for detecting Cu2+ ions in aqueous and biological media, demonstrating its potential in bioanalytical applications.

  • Synthesis and Characterization of Poly(amide-imide)s : Mohagheghnezhad and Rafiee (2019) synthesized novel poly(amide-imide)s containing the compound's derivatives, which showed potential for adsorption of Cu2+ from aqueous solutions, indicating their utility in environmental applications.

  • Luminescence Properties of Imidazole Derivatives : Chen et al. (2013) synthesized a series of imidazole derivatives and investigated their luminescence properties, highlighting their potential in materials science, particularly in the development of new luminescent materials.

Properties

IUPAC Name

3-(4,5-diphenylimidazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-21(26-25-16-20-12-7-15-29-20)13-14-27-17-24-22(18-8-3-1-4-9-18)23(27)19-10-5-2-6-11-19/h1-12,15-17H,13-14H2,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBWPOHFKZTWOX-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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